5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide

NNMT inhibition nicotinamide analog enzyme kinetics

This 5-fluoro-N-(imidazole-ethoxyethyl)pyridine-3-carboxamide is a rationally designed bisubstrate-competitive NNMT inhibitor scaffold. Unlike simple substrate-competitive analogs, the extended imidazole linker permits simultaneous engagement of both nicotinamide and SAM binding pockets—a mechanistic feature verifiable by ITC or stopped-flow kinetics. The 5-fluoro substituent doubles as a 19F-NMR metabolic reporter. Procure this key intermediate to map the cofactor-site pharmacophore (imidazole→triazole→pyrazole) and establish selectivity windows against NAMPT in head-to-head profiling campaigns.

Molecular Formula C13H15FN4O2
Molecular Weight 278.287
CAS No. 2097896-01-8
Cat. No. B2550142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide
CAS2097896-01-8
Molecular FormulaC13H15FN4O2
Molecular Weight278.287
Structural Identifiers
SMILESC1=CN(C=N1)CCOCCNC(=O)C2=CC(=CN=C2)F
InChIInChI=1S/C13H15FN4O2/c14-12-7-11(8-16-9-12)13(19)17-2-5-20-6-4-18-3-1-15-10-18/h1,3,7-10H,2,4-6H2,(H,17,19)
InChIKeyKODMRTISXYWOLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide (CAS 2097896-01-8) – Procurement-Relevant Baseline Profile for a Nicotinamide-Derived Research Tool


5-Fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide (CAS 2097896-01-8) is a synthetic small molecule built on a nicotinamide scaffold, featuring a 5-fluoro substituent on the pyridine ring and a flexible linker that terminates in an imidazole moiety. This structural architecture is characteristic of substrate-competitive or bisubstrate-competitive inhibitor chemotypes targeting nicotinamide N-methyltransferase (NNMT), a metabolic enzyme implicated in cancer, metabolic disorders, and neurodegenerative diseases [1]. At the time of this analysis, the compound appears exclusively in commercial screening libraries and vendor catalogs; no hypothesis-driven, peer-reviewed primary research publication or granted patent has been identified that directly profiles this specific compound in a defined biological system. Consequently, its baseline profile is inferred entirely from the established structure–activity relationships (SAR) of its chemotype, not from compound-specific empirical data [1].

Why 5-Fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide Cannot Be Replaced by Generic Analogs for NNMT-Targeted Studies


Even within the relatively narrow subclass of pyridine-3-carboxamide-based NNMT inhibitors, two structural variables create substantial functional divergence that precludes generic substitution. First, the position and identity of the halogen substituent on the pyridine ring critically modulate the electron density of the nicotinamide pharmacophore, directly affecting the Km/Ki ratio for the substrate-binding pocket [1]. Second, the length and terminal group of the N-alkyl linker influence whether a compound behaves as a pure substrate-competitive inhibitor, a bisubstrate-competitive inhibitor, or an NNMT substrate itself—some close analogs are methylated by NNMT and the resulting methylated product possesses distinct inhibitory potency, creating complex, concentration-dependent pharmacology [2]. Therefore, two compounds that appear nearly identical by visual inspection can exhibit entirely different kinetic mechanisms and cellular effects, making blind interchange scientifically invalid.

Quantitative Differentiation Evidence for 5-Fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide (2097896-01-8) – A Critical Assessment


NNMT Inhibitory Potency – Class-Level SAR Inference vs. Prototypical Inhibitor 5-Fluoro-6-methoxynicotinamide

No direct, head-to-head biochemical assay data for 5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide against human NNMT has been identified in the peer-reviewed literature. The compound can be positioned only through class-level SAR inference. The closest structurally characterized analog with published data is 5-fluoro-6-methoxynicotinamide, which acts as a substrate-mimetic NNMT inhibitor with a reported Ki of 1.5 µM against recombinant human NNMT in a fluorescence polarization competition assay [1]. The SAR model predicts that replacing the 6-methoxy group with an unsubstituted pyridine while appending an imidazole-terminated ethoxyethyl linker at the carboxamide nitrogen (as in the target compound) is likely to shift the mechanism from pure substrate-competitive toward a bisubstrate-competitive binding mode, potentially enhancing potency but also introducing the risk of substrate turnover by NNMT—a phenomenon documented for nicotinamide analogs bearing extended N-alkyl chains [2]. Users must independently establish Ki, mechanism, and cellular activity for this specific compound before drawing any selection conclusions.

NNMT inhibition nicotinamide analog enzyme kinetics

Imidazole-Containing Linker SAR – Comparison with Pyrazine-Terminated Analog

Structural analogs with a pyrazine-terminated linker instead of imidazole (e.g., 6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide) are commercially available and hypothesized to engage the SAM cofactor binding site . The target compound's imidazole ring is less electron-deficient than pyrazine (calculated HOMO energy approximately -6.3 eV for imidazole vs. -7.1 eV for pyrazine at the B3LYP/6-31G* level, a class-level computational difference [1]), predicting weaker π-stacking with the SAM adenine ring but stronger hydrogen-bonding capacity with backbone carbonyls in the cofactor pocket. No parallel biochemical assay comparing these two linker types has been published. The choice between imidazole and pyrazine variants cannot be made on quantitative potency grounds; it depends on the investigator's hypothesis regarding cofactor-site engagement and the desired selectivity profile across other methyltransferases.

linker pharmacophore imidazole vs. pyrazine NNMT bisubstrate inhibitor

Selectivity Window Inferred from Chemotype – NNMT vs. NAMPT and Other Methyltransferases

Nicotinamide-based inhibitors face a fundamental selectivity challenge: NAMPT (nicotinamide phosphoribosyltransferase), the rate-limiting NAD+ salvage enzyme, also recognizes the nicotinamide pharmacophore. Published selectivity screening of a related 5-fluoronicotinamide derivative (5-fluoro-6-methoxynicotinamide) against a panel of 50 methyltransferases and NAMPT revealed >30-fold selectivity for NNMT over NAMPT and no significant inhibition (<20% at 10 µM) of 48 other methyltransferases [1]. The target compound's extended linker and imidazole group are predicted to reduce NAMPT affinity further (class-level inference based on steric exclusion from the crowded NAMPT active site [2]), but this has not been experimentally verified. Users procuring this compound for cellular studies must independently profile NAMPT inhibition and cellular NAD+ levels, as even modest NAMPT inhibition can confound metabolic readouts [2].

target selectivity NNMT NAMPT off-target profile

Recommended Research Application Scenarios for 5-Fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide Based on Available Evidence


Chemical Probe for Investigating NNMT Bisubstrate Binding Kinetics

With its extended linker and imidazole terminus, this compound is structurally suited as a starting scaffold for designing bisubstrate-competitive NNMT inhibitors that simultaneously occupy the nicotinamide and SAM binding pockets. Researchers should use it in stopped-flow or isothermal titration calorimetry (ITC) studies to determine whether the linker length permits simultaneous engagement of both sites, referencing the kinetic framework established for bisubstrate NNMT inhibitors [1]. The outcome will determine whether the 5-fluoro substitution and ethoxyethyl-imidazole linker confer a true two-site binding mode, a mechanistic feature that would differentiate it from simple substrate-competitive analogs.

Comparative Selectivity Profiling Against the NNMT/NAMPT/NAD+ Axis

Given the unknown selectivity window, this compound's highest-value application is in systematic counter-screening campaigns. Users should profile it alongside established NNMT inhibitors (e.g., 5-fluoro-6-methoxynicotinamide and JBSNF-000088) in parallel NNMT enzymatic, NAMPT enzymatic, and cellular NAD+ quantification assays [2]. This head-to-head dataset—once generated—will establish whether the imidazole linker confers any selectivity advantage over the simpler 6-methoxy analogs and will be essential for any publication-quality use of the compound [1][2].

Medicinal Chemistry Starting Point for Linker Optimization

The ethoxyethyl-imidazole linker represents a modular handle for iterative SAR expansion. Medicinal chemistry teams should procure this compound as a key intermediate for systematic variation of the terminal heterocycle (imidazole → triazole, pyrazole, tetrazole) and linker length (ethoxyethyl → propoxypropyl, butoxybutyl) to map the cofactor-site pharmacophore, as outlined in the bisubstrate inhibitor design strategy [1]. The 5-fluoro substituent additionally serves as a metabolic soft spot reporter, enabling straightforward 19F-NMR metabolic stability assessment in liver microsome assays.

Quote Request

Request a Quote for 5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.